5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Overview
Description
Pyrazoles, which “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” likely falls under, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . A specific synthesis method for “this compound” was not found in the available literature.Molecular Structure Analysis
While specific structural information for “this compound” is not available, pyrazoles in general are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Scientific Research Applications
Synthesis Methods
Research has been conducted on the synthesis and reactivity of related thiadiazole compounds, demonstrating their potential as intermediates for further chemical transformations. Androsov and colleagues have studied the ring-opening of thiadiazole compounds to produce thioketene intermediates, which can further react to form a variety of products, including nonaromatic indolium thiolates, indicating the versatility of thiadiazole derivatives in synthetic chemistry (Androsov, 2008). Furthermore, Baumann and Baxendale (2017) described a continuous flow synthesis method for 1,2,4-thiadiazole derivatives, emphasizing the efficient and safe production of these compounds (Baumann & Baxendale, 2017).
Corrosion Inhibition
Bentiss et al. (2007) explored the use of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments, revealing the potential of these compounds to protect against corrosion, which is crucial for industrial applications (Bentiss et al., 2007).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of thiadiazole derivatives have been subjects of interest. Ahmad and Singh (2013) synthesized various 1,3,4-thiadiazole derivatives and evaluated them for antibacterial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Ahmad & Singh, 2013). In addition, Buzun et al. (2021) synthesized novel thiazolidinone-thiadiazole hybrid molecules and screened them for anticancer activity, identifying compounds with significant antimitotic activity against various cancer cell lines (Buzun et al., 2021).
Future Directions
Properties
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULLVHSUPXBMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603684 | |
Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88541-07-5 | |
Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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